4-(hydrazinylmethyl)phenol hydrochloride
Description
4-(Hydrazinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a hydrazinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
380227-22-5 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to yield 4-(hydrazinylmethyl)phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
4-(Hydrazinylmethyl)phenol hydrochloride serves as a versatile reagent in organic synthesis. Its hydrazine functional group allows it to participate in various chemical reactions, including the formation of hydrazones and acylhydrazones. These derivatives are valuable in synthesizing new compounds with potential therapeutic properties.
Synthesis Methodologies
The synthesis of 4-(hydrazinylmethyl)phenol can be achieved through several methods. A notable approach involves the diazotization of 4-chloroaniline followed by reduction with ammonium sulfite. This method emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Medicinal Chemistry
Therapeutic Potential
In medicinal chemistry, derivatives of 4-(hydrazinylmethyl)phenol have been explored for their immunomodulatory and anti-inflammatory properties. Studies have shown that certain derivatives can inhibit lymphocyte proliferation and reduce pro-inflammatory cytokines, indicating their potential as therapeutic agents for conditions like peritonitis.
Case Study: SintMed65
One specific derivative, SintMed65, was advanced into an acute model of peritonitis in mice. The compound successfully inhibited neutrophil infiltration after oral administration, showcasing its promise as a new anti-inflammatory drug candidate.
Environmental Applications
Degradation of Pollutants
this compound has been investigated for its role in environmental remediation. Research demonstrated its effectiveness in degrading toxic organic compounds through innovative processes such as hydrodynamic cavitation combined with UV photolysis and ozonation. The study achieved up to 96.85% degradation efficiency under optimized conditions.
Chemical Properties and Structural Insights
Molecular Structure
The molecular formula of this compound is , characterized by a phenolic ring substituted with a hydrazine group. Its crystal structure has been analyzed using X-ray diffraction, providing insights into its non-covalent interactions that influence reactivity and stability.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Reagent for forming hydrazones and acylhydrazones | Versatile in various chemical reactions |
| Medicinal Chemistry | Potential anti-inflammatory and immunomodulatory agent | SintMed65 inhibits neutrophil infiltration in peritonitis model |
| Environmental Science | Degradation of toxic organic compounds | Achieved 96.85% degradation efficiency through innovative processes |
Mechanism of Action
The mechanism of action of 4-(hydrazinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(hydrazinylmethyl)phenol hydrochloride.
Hydrazine Hydrate: Used in the synthesis of hydrazone intermediates.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both a phenolic hydroxyl group and a hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Biological Activity
4-(Hydrazinylmethyl)phenol hydrochloride, a compound synthesized from 4-hydroxybenzaldehyde and hydrazine hydrate, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves a two-step process:
- Formation of Hydrazone : 4-hydroxybenzaldehyde reacts with hydrazine hydrate under acidic conditions to create a hydrazone intermediate.
- Reduction and Hydrochloride Formation : The hydrazone is then reduced to yield 4-(hydrazinylmethyl)phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, this compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer properties of derivatives related to this compound. For instance, certain derivatives have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress modulation and enzyme inhibition .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. This suggests its potential use in treating bacterial infections resistant to conventional therapies .
- Antifungal Activity : Another research effort highlighted the antifungal efficacy against various strains, indicating that modifications in the phenolic structure could enhance activity against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
